molecular formula C16H13ClFNO2 B5843280 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide

Cat. No. B5843280
M. Wt: 305.73 g/mol
InChI Key: VHXRLKYXNZJFPW-CMDGGOBGSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide involves the inhibition of certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation. It also inhibits the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases such as cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments include its potent inhibitory activity against cancer cells and microorganisms, its ability to induce apoptosis, and its potential as a candidate for the development of new antibiotics. However, its limitations include its toxicity and potential side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide. One such direction is to explore its potential as a therapeutic agent for the treatment of various cancers and infectious diseases. Another direction is to investigate its mechanism of action in greater detail, including its interactions with other enzymes and signaling pathways. Additionally, research can be conducted to optimize its synthesis and improve its pharmacological properties, such as its bioavailability and toxicity profile.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research on this compound. With further research, this compound may prove to be a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been achieved using several methods. One such method involves the reaction of 2-chloro-6-fluoroaniline with 3-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various cancer cell lines such as breast, lung, and colon cancer. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c1-21-12-5-2-4-11(10-12)19-16(20)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXRLKYXNZJFPW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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